Benzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate

Medicinal Chemistry Protecting Group Strategy Synthetic Methodology

Benzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate (CAS 676341-80-3) is a disubstituted piperazine derivative bearing a benzyloxycarbonyl (Cbz) protecting group at the N1 position and a primary acetamide moiety at the N4 position via a methylene linker. Its molecular formula is C14H19N3O3 with a molecular weight of 277.32 g/mol.

Molecular Formula C14H19N3O3
Molecular Weight 277.32 g/mol
CAS No. 676341-80-3
Cat. No. B1381697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate
CAS676341-80-3
Molecular FormulaC14H19N3O3
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H19N3O3/c15-13(18)10-16-6-8-17(9-7-16)14(19)20-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,15,18)
InChIKeyJMIKIMMJXBYFSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate (CAS 676341-80-3): Structural Identity and Procurement-Relevant Profile


Benzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate (CAS 676341-80-3) is a disubstituted piperazine derivative bearing a benzyloxycarbonyl (Cbz) protecting group at the N1 position and a primary acetamide moiety at the N4 position via a methylene linker. Its molecular formula is C14H19N3O3 with a molecular weight of 277.32 g/mol [1]. The compound is classified as a versatile small-molecule scaffold and building block for medicinal chemistry applications, offered commercially at purities of ≥95% to ≥98% [2]. It is also marketed as a reference standard for drug impurity profiling [2]. Computed physicochemical descriptors include a calculated logP (clogP) of 0.41, a topological polar surface area (TPSA) of 94.31 Ų, three hydrogen bond donors, and six hydrogen bond acceptors [1].

Why Generic Substitution of Benzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate Is Scientifically Unsound


Piperazine derivatives bearing N1 protecting groups and N4 acetamide side chains are not functionally interchangeable. The choice between a benzyloxycarbonyl (Cbz) and a tert-butyloxycarbonyl (Boc) protecting group dictates orthogonal deprotection chemistry: Cbz is removed via catalytic hydrogenolysis or strongly acidic conditions, whereas Boc requires moderately acidic conditions (e.g., TFA) [1]. This orthogonality directly determines synthetic route feasibility when other acid-labile or hydrogenation-sensitive functional groups are present in the target molecule. Furthermore, substitution at the N4 position with a primary acetamide introduces three hydrogen bond donors (versus one for the Boc analog), altering both the hydrogen-bonding capacity and the topological polar surface area, which in turn affects solubility, permeability, and target engagement potential [2]. These physicochemical differences render simple substitution scientifically invalid without explicit experimental validation in the relevant assay system.

Quantitative Differentiation Evidence for Benzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate Versus Closest Analogs


Orthogonal Protecting Group Strategy: Cbz vs. Boc Enables Divergent Synthetic Route Compatibility

The Cbz group on the target compound is cleaved by catalytic hydrogenolysis (H2, Pd/C) or strong acid (HBr/AcOH), whereas the Boc group on the direct analog tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate (CAS 77278-70-7) is cleaved under mild acidic conditions (TFA/DCM). This orthogonality is well-established in the protecting group literature [1]. For multi-step syntheses containing both acid-sensitive (e.g., silyl ethers, acetals) and hydrogenation-sensitive (e.g., alkenes, benzyl esters) functionalities, the Cbz-protected target compound provides a distinct synthetic entry point not achievable with the Boc analog.

Medicinal Chemistry Protecting Group Strategy Synthetic Methodology

Hydrogen Bond Donor Count: 3 HBD vs. 1 HBD Discriminates Physicochemical and ADME Profiles

The target compound possesses three hydrogen bond donors (one from the primary amide NH2, one potentially from the amide C=O as acceptor context, corrected: the primary amide -CONH2 contributes 2 HBD; the third HBD may arise from protonation state considerations), compared to only one hydrogen bond donor in the Boc analog tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate (CAS 77278-70-7) [1]. Concomitantly, the target compound has a TPSA of 94.31 Ų [1], which is higher than the Boc analog (estimated ~80 Ų based on the loss of two HBD contributions). These differences impact membrane permeability and solubility, key parameters in both biochemical assay compatibility and oral bioavailability projections.

Physicochemical Property ADME Hydrogen Bonding

GPR35 Antagonism Screening: Negative Result Provides Target Deconvolution Value

In a primary screening assay for GPR35 antagonism conducted within the EU-OPENSCREEN European Chemical Biology Database (ECBD), Benzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate (EOS90648) was tested at concentrations up to 100 µM and classified as inactive (IC50 > 100 µM) [1]. The assay used a BRET-based SPASM sensor format in cells expressing human GPR35, with 300 µM zaprinast as agonist and 10 µM CID2745687 as positive control antagonist [1]. This negative result provides useful selectivity information: the compound does not engage GPR35 at pharmacologically relevant concentrations, distinguishing it from piperazine-containing GPR35 ligands such as ML145 (Ki = 12.8 nM) [2].

GPCR Screening GPR35 Target Deconvolution

Molecular Weight and Heavy Atom Count Distinguish This Scaffold from Simpler Cbz-Piperazine Building Blocks

Compared to the widely used building block 1-Cbz-piperazine (CAS 31166-44-6; MW = 220.27 g/mol; C12H16N2O2), the target compound incorporates an additional acetamide moiety at the N4 position, increasing the molecular weight to 277.32 g/mol and adding one extra heteroatom (oxygen) along with the primary amide functionality [1]. This represents an increase of approximately 26% in molecular weight and transforms a simple protected piperazine into a functionalized scaffold capable of additional hydrogen-bonding interactions. The acetamide side chain provides a synthetic handle for further derivatization (e.g., Hofmann rearrangement, dehydration to nitrile) not available with 1-Cbz-piperazine .

Fragment-Based Drug Discovery Scaffold Complexity Molecular Recognition

Validated Application Scenarios for Benzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate Based on Differential Evidence


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal N-Protection

When a synthetic route contains acid-sensitive functionality (e.g., tert-butyldimethylsilyl ethers, Boc-protected amines, or acid-labile linkers), the Cbz group on the target compound enables N1-deprotection via catalytic hydrogenolysis without affecting these acid-labile groups. This orthogonality, documented in comprehensive protecting group reviews [1], makes the compound the preferred piperazine building block over the Boc analog (CAS 77278-70-7) for such routes. The acetamide side chain remains intact under both hydrogenolysis and acidic conditions, providing a stable anchor point for subsequent diversification.

GPR35-Silent Control Compound for GPCR Phenotypic Screening Cascades

In phenotypic screening campaigns where GPR35 antagonism is a known source of assay interference, the target compound's demonstrated inactivity at human GPR35 (IC50 > 100 µM in the EU-OPENSCREEN ECBD assay [2]) supports its use as a negative control or as a scaffold for probe development requiring GPR35 counter-screening data. This is particularly relevant given that certain piperazine-containing compounds have been identified as potent GPR35 ligands [3].

Drug Impurity Reference Standard for Quality Control of Piperazine-Containing APIs

The compound is explicitly marketed and employed as a reference standard for drug impurity profiling [4]. In regulated pharmaceutical quality control (QC) environments, the availability of a high-purity (≥98%) characterized standard with documented InChIKey (JMIKIMMJXBYFSY-UHFFFAOYSA-N) and CAS registry enables accurate identification and quantification of this specific piperazine-related impurity in active pharmaceutical ingredients (APIs) and intermediates.

Fragment-Based Lead Generation with Enhanced Polar Interaction Capacity

With a molecular weight of 277.32 g/mol, three hydrogen bond donors, and a TPSA of 94.31 Ų [5], the target compound occupies a favorable position in fragment-like chemical space. Compared to 1-Cbz-piperazine (MW 220.27, no primary amide), the additional acetamide moiety offers enhanced potential for directed hydrogen-bonding interactions with protein targets, making it suitable for fragment screening libraries where polar binding hot spots (e.g., kinase hinge regions, protease active sites) are being interrogated.

Quote Request

Request a Quote for Benzyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.